N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
This compound features a thiazole core substituted with a 3-bromophenylcarbamoylmethyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. Its molecular formula is C22H21BrN3O4S (calculated molecular weight: 517.44 g/mol), distinguishing it from analogs with halogen or alkyl substitutions .
Properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHTCUPIXMKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenylamine reacts with the thiazole intermediate in the presence of a base like potassium carbonate.
Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole-bromophenyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Binding to Molecular Targets: The compound binds to specific proteins and enzymes, altering their function and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituents attached to the phenyl ring, influencing molecular interactions and bioactivity:
Key Observations :
- Halogen Substituents : Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for Cl) may improve target binding via halogen bonding, a critical interaction in kinase inhibition .
- Fluorine : The 3-fluoro analog’s smaller size and high electronegativity could enhance metabolic stability and membrane permeability .
Methoxy Group Positioning on the Benzamide Moiety
Variations in methoxy group positions (3,4- vs. 3,5-dimethoxy) alter electronic distribution:
- 3,4-Dimethoxybenzamide (as in the bromophenyl compound): Electron-donating methoxy groups at positions 3 and 4 may enhance resonance stabilization, favoring π-π stacking with aromatic residues in enzyme active sites .
- 3,5-Dimethoxybenzamide (as in the fluorophenyl analog): Symmetric substitution could reduce steric hindrance, improving binding to planar targets like DNA topoisomerases .
Bioactivity and Pharmacological Profiles
- Kinase Inhibition: Thiazole-containing benzamides with halogen substituents (e.g., Cl, Br) show nanomolar IC50 values against tyrosine kinases due to halogen-bond interactions with hinge regions .
- Antimicrobial Activity : Analogs with electron-withdrawing groups (F, Br) exhibit superior antibacterial activity compared to methyl-substituted derivatives, likely due to enhanced membrane penetration .
Biological Activity
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The following sections provide an in-depth analysis of its biological activity, synthesis, and potential applications.
Structural Characteristics
The compound features a complex structure that includes:
- Thiazole ring : Known for its biological significance.
- Bromophenyl group : Enhances pharmacological potential.
- Methoxybenzamide moiety : Contributes to the compound's overall stability and reactivity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial and fungal species. The thiazole nucleus is particularly noted for its ability to interfere with bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity.
In vitro studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The results suggest that it may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for effective cancer treatment.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
- Introduction of the Bromophenyl Group : Involves the reaction of the thiazole derivative with 3-bromobenzoyl chloride.
- Carbamoylation : The intermediate is reacted with methyl isocyanate.
- Methoxylation : Final step using methanol and a suitable catalyst.
Molecular Docking Studies
Molecular docking studies indicate that this compound interacts effectively with various biological targets. It shows promising binding affinity within active sites of proteins involved in microbial resistance and cancer proliferation pathways. These interactions highlight its potential as a lead compound for drug design aimed at overcoming resistance in pathogenic organisms.
Comparative Analysis
The unique combination of functional groups in this compound allows it to exhibit diverse biological activities compared to similar thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-4-methoxybenzamide | Thiazole and bromophenyl groups | Antimicrobial and anticancer |
| 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Similar bromophenyl group | Neurotoxic potential |
| N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | Thiazole derivative | Antimicrobial activity |
Case Studies and Research Findings
Recent studies have focused on enhancing the pharmacokinetic properties of thiazole derivatives like this compound through structural modifications. For instance:
- A study highlighted the development of IDO1 inhibitors incorporating similar structural frameworks that demonstrated significant in vivo target inhibition in cancer models .
These findings emphasize the ongoing research into optimizing this compound for therapeutic applications in cancer treatment and infectious diseases.
Q & A
Q. Q1. What are the recommended synthetic pathways for N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, and how can reaction yields be optimized?
A1. The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives under reflux in ethanol .
- Step 2: Introduction of the 3-bromophenylcarbamoylmethyl group via amide coupling, employing coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3: Final benzamide formation using 3,4-dimethoxybenzoic acid activated with DCC, followed by purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) .
Optimization Tips: - Control temperature rigorously to prevent decomposition of the bromophenyl moiety.
- Use TLC (Rf = 0.4 in hexane:EtOAc) for real-time reaction monitoring .
Q. Q2. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?
A2. Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: H and C NMR to verify methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.2–7.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at m/z 503.04 for CHBrNOS) .
- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualizing the 3D structure .
Q. Q3. What preliminary biological screening assays are appropriate for this compound?
A3. Initial screens should focus on:
- Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (MIC) and Escherichia coli (IC) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. Q4. How can conflicting data on the compound’s biological activity be resolved?
A4. Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility Issues: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Structural Confirmation: Re-validate compound purity via HPLC (≥95% purity) before biological testing .
Q. Q5. What strategies are effective for improving the compound’s pharmacokinetic properties?
A5. Key approaches include:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) and modify metabolically labile sites (e.g., methoxy groups) .
- LogP Optimization: Use shake-flask methods to measure partition coefficients; aim for LogP <5 to balance solubility and membrane permeability .
Q. Q6. How can computational methods aid in understanding the compound’s mechanism of action?
A6. Integrate:
- Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase, PDB ID: 1M17) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like Hammett constants for the bromophenyl group .
Q. Q7. What crystallographic challenges are associated with this compound, and how can they be addressed?
A7. Common issues and solutions:
Q. Q8. How can the compound’s reactivity in biological systems be studied experimentally?
A8. Techniques include:
- Click Chemistry: Introduce an alkyne handle for bioorthogonal tagging with azide-fluorophores in live-cell imaging .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with target proteins (e.g., K, ΔH) .
- Metabolite Identification: Use LC-MS/MS to track phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
